3-メチル-1H-インドール-6-カルボン酸メチル

概要

説明

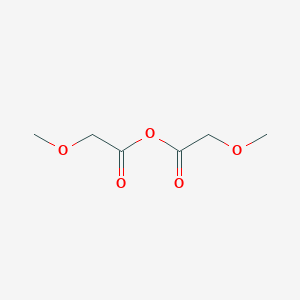

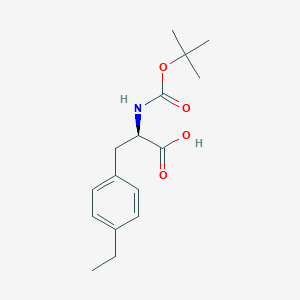

“Methyl 3-methyl-1H-indole-6-carboxylate” is a chemical compound . It is the methyl ester of indole-3-carboxylic acid . It has been used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .

Synthesis Analysis

The synthesis of “Methyl 3-methyl-1H-indole-6-carboxylate” involves several steps . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another method involves regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .

Molecular Structure Analysis

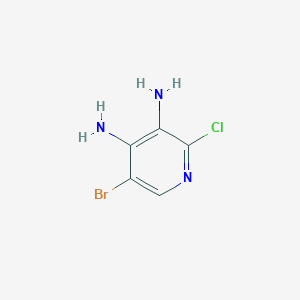

The molecular structure of “Methyl 3-methyl-1H-indole-6-carboxylate” can be represented by the formula C11H11NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

“Methyl 3-methyl-1H-indole-6-carboxylate” undergoes various chemical reactions . For instance, it undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . It is also a reagent in the preparation of oncrasin-1 derivatives .

Physical and Chemical Properties Analysis

“Methyl 3-methyl-1H-indole-6-carboxylate” has a molecular weight of 189.21 . It is a solid substance . The storage temperature should be between 2-8°C .

科学的研究の応用

3-メチル-1H-インドール-6-カルボン酸メチル: 包括的な分析

医薬品研究: この化合物は、様々な薬理学的に活性な分子の合成における前駆体として役立ちます。そのインドールコアは多くの薬剤に見られる一般的なモチーフであり、カルボン酸基はさらなる官能基化を可能にします。 例えば、トリプトファンジオキシゲナーゼなどの酵素の阻害剤の開発に使用できます。これは、潜在的な抗がん免疫調節剤です .

医薬品化学: インドール骨格上のメチル基とカルボン酸基により、医薬品化学における貴重な中間体となっています。 CB2 カンナビノイド受容体などの生物学的標的に作用する分子を作成するために使用できます。これは、痛みや炎症の治療における影響をもちます .

有機合成: 有機合成において、この化合物は、パラジウム触媒による分子内酸化カップリングなどの反応を通じて、複雑な分子を構築するために使用できます . これは、創薬のための多様な分子ライブラリを作成するために不可欠です。

Safety and Hazards

作用機序

Target of Action

Methyl 3-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, including Methyl 3-methyl-1H-indole-6-carboxylate, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response

Pharmacokinetics

The metabolism of indole derivatives is known to involve liver cyp450, especially cyp1a, cyp2a, and cyp2e1 .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

The action of Methyl 3-methyl-1H-indole-6-carboxylate can be influenced by various environmental factors. For instance, it should be kept in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

methyl 3-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620388 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184151-49-3 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)

![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)